2-chloro-6-fluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
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Overview
Description
The compound “2-chloro-6-fluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceuticals due to its bioactivity . The molecule also contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-membered aromatic ring with four nitrogen atoms. Tetrazoles are known to exhibit a wide range of biological activities and are found in various drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide core would provide a planar, aromatic region, while the tetrazole ring would introduce additional nitrogen atoms capable of hydrogen bonding and other interactions . The chloro and fluoro substituents would add to the complexity of the molecule’s behavior in chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The benzamide moiety could undergo reactions typical of amides, such as hydrolysis. The tetrazole ring is known to be reactive, particularly towards protonation, and can act as a bioisostere for the carboxylate group . The chloro and fluoro groups might also participate in reactions, particularly if conditions for a nucleophilic aromatic substitution reaction are met .Scientific Research Applications
Antimicrobial Analog Synthesis
The synthesis of new 5-arylidene derivatives bearing a fluorine atom, such as 2-chloro-6-fluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide, through condensation and Knoevenagel condensation methods, has demonstrated promising antimicrobial activity. The presence of the fluorine atom enhances the antimicrobial effectiveness against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Antitumor Properties
Fluorinated benzothiazoles, related structurally to this compound, have been synthesized and shown potent cytotoxic activities in vitro against specific human breast cancer cell lines. This highlights the potential of fluorinated compounds in antitumor applications, providing a pathway for pharmaceutical development focused on cancer treatment (Hutchinson et al., 2001).
Antipathogenic and Antibiofilm Activities
New thiourea derivatives structurally related to this compound have shown significant anti-pathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in developing novel antimicrobial agents with antibiofilm properties, addressing the challenge of biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Serotonin Receptor Antagonists
Research on fluorine-18-labeled compounds related to this compound has contributed to the development of potential serotonin receptor antagonists. These compounds exhibit promising binding ratios and pharmacokinetic properties for medical imaging, specifically in assessing serotonin levels, which could have implications for neurological and psychiatric disorder studies (Lang et al., 1999).
Herbicide Activity Enhancement
The modification of compounds like this compound by selective fluorine substitution has shown to significantly alter and enhance herbicidal properties. This research provides insight into the design of more effective and selective agrochemicals (Hamprecht, Würzer, & Witschel, 2004).
Safety and Hazards
The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Some functional groups present, such as the tetrazole ring, can be associated with explosive properties under certain conditions . Therefore, appropriate safety precautions should be taken when handling this compound.
Future Directions
The compound “2-chloro-6-fluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide” could be of interest in the field of medicinal chemistry due to the presence of bioactive functional groups. Future research could explore its biological activity, potential uses in drug design, and methods for its synthesis .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O2/c1-21-15(24)22(20-19-21)10-7-5-9(6-8-10)18-14(23)13-11(16)3-2-4-12(13)17/h2-8H,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKBOVVSQQLTEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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